1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene
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Overview
Description
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is an organic compound characterized by the presence of an iodine atom attached to a prop-1-en-1-yl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene typically involves the iodination of a prop-1-en-1-yl precursor followed by nitration of the benzene ring. The reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, and a nitrating mixture (such as a combination of nitric acid and sulfuric acid) for the nitration step.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and nitration processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction of the nitro group can yield amines.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium azide or thiols can replace the iodine atom under suitable conditions.
Major Products Formed
Oxidation: Formation of oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or thiols-substituted products.
Scientific Research Applications
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a radiolabeling agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromoprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Chloroprop-1-en-1-yl)-2-nitrobenzene
- 1-(3-Fluoroprop-1-en-1-yl)-2-nitrobenzene
Uniqueness
1-(3-Iodoprop-1-en-1-yl)-2-nitrobenzene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher atomic weight of iodine can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
CAS No. |
918959-07-6 |
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Molecular Formula |
C9H8INO2 |
Molecular Weight |
289.07 g/mol |
IUPAC Name |
1-(3-iodoprop-1-enyl)-2-nitrobenzene |
InChI |
InChI=1S/C9H8INO2/c10-7-3-5-8-4-1-2-6-9(8)11(12)13/h1-6H,7H2 |
InChI Key |
MCGZYYYOHXBZFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCI)[N+](=O)[O-] |
Origin of Product |
United States |
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